molecular formula C9H5ClO2 B1582633 3-Chlorocoumarin CAS No. 92-45-5

3-Chlorocoumarin

Cat. No.: B1582633
CAS No.: 92-45-5
M. Wt: 180.59 g/mol
InChI Key: CKCOPMSBJBNBCQ-UHFFFAOYSA-N
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Description

3-Chlorocoumarin is an organic compound that belongs to the class of coumarin derivatives. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. This compound is characterized by the presence of a chlorine atom at the third position of the coumarin ring.

Mechanism of Action

Target of Action

Coumarins, the class of compounds to which 3-chlorocoumarin belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Coumarins are known to interact with their targets through various mechanisms, such as competitive inhibition . The specific interactions of this compound with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

Coumarins are known to influence various biochemical pathways, including those involved in inflammation and coagulation . The downstream effects of this compound’s action on these pathways would depend on the specific targets it interacts with.

Pharmacokinetics

Coumarins are generally known to have diverse pharmacokinetic properties . These properties can significantly impact the bioavailability of this compound, influencing its efficacy and safety profile.

Result of Action

Coumarins are known to exert various effects at the molecular and cellular levels, including anti-inflammatory, anticoagulant, and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorocoumarin can be synthesized through several methods. One common approach involves the chlorination of coumarin using N-chlorosuccinimide (NCS) as the chlorine source. The reaction typically occurs in an organic solvent under reflux conditions at temperatures ranging from 82°C to 200°C, in the presence of a metal salt catalyst. The reaction duration can vary from 8 to 45 hours, and the yield can reach up to 95.5% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and reduce production costs. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorocoumarin undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: It can be oxidized to form coumarin-3-carboxylic acid or reduced to form 3-chlorodihydrocoumarin.

    Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution: 3-Aminocoumarin, 3-Thiocoumarin.

    Oxidation: Coumarin-3-carboxylic acid.

    Reduction: 3-Chlorodihydrocoumarin.

Scientific Research Applications

3-Chlorocoumarin has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anticoagulant properties and potential use in drug development.

    Industry: Utilized in the synthesis of dyes, optical brighteners, and fluorescent probes

Comparison with Similar Compounds

    Coumarin: The parent compound, widely used in perfumes and as a precursor for other derivatives.

    4-Hydroxycoumarin: Known for its anticoagulant properties, used in medications like warfarin.

    3-Bromocoumarin: Similar to 3-Chlorocoumarin but with a bromine atom, used in different synthetic applications

Uniqueness of this compound: this compound is unique due to its specific reactivity profile, which allows for selective substitution reactions. Its chlorine atom provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-chlorochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCOPMSBJBNBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238817
Record name 2H-1-Benzopyran-2-one, 3-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-45-5
Record name 2H-1-Benzopyran-2-one, 3-chloro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorocoumarin
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Record name 2H-1-Benzopyran-2-one, 3-chloro-
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Record name 3-Chlorocoumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism behind the synthesis of 3-chlorocoumarins from aryl alkynoates using N-chlorosuccinimide (NCS) and a photocatalyst?

A1: Research has shown that 9-Mesityl-10-methylacridinium perchlorate can act as a visible-light photocatalyst in the synthesis of 3-chlorocoumarins from aryl alkynoates and NCS. [] This reaction is initiated by radicals and proceeds through a cascade mechanism:

    Q2: How do substituents on the coumarin ring affect its reactivity in Perkin rearrangement reactions?

    A2: Studies investigating the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids reveal the influence of substituents on reaction rates. []

    • Electron-withdrawing groups (e.g., halogens) at the 6-position accelerate both the base-catalyzed ring fission and the subsequent cyclization step. [] This acceleration is attributed to the stabilization of the negative charge developed during the ring-opening and the carbanion intermediate formed during cyclization.
    • Electron-donating groups (e.g., methyl) at the 4-position have a negligible effect on the reaction rate. []

    Q3: How does the presence of a halogen at the 3-position of coumarin influence its hydrolysis compared to unsubstituted coumarin?

    A3: Halogen substituents at the 3-position significantly accelerate the hydrolysis of coumarins. [] This effect is consistent with the electronegative halogen atom making the carbonyl carbon more susceptible to nucleophilic attack by hydroxide ions. In contrast, methyl substituents at the 3- and 4-positions do not show a significant impact on the hydrolysis rate compared to unsubstituted coumarin. []

    Q4: Can copper chloride be used to synthesize 3-chlorocoumarins, and if so, what is the mechanism?

    A4: Yes, a regioselective chlorination of coumarins using copper(II) chloride (CuCl2) under visible light irradiation has been reported. [] This method relies on a ligand-to-metal charge transfer (LMCT) process:

    1. Regioselective Chlorination: The chlorine radical then selectively attacks the 3-position of the coumarin ring, forming the 3-chlorocoumarin product. []

    Q5: What are some synthetic applications of this compound?

    A5: this compound serves as a versatile building block in organic synthesis, particularly for constructing various coumarin derivatives:

    • Suzuki-Miyaura Cross-Coupling: It undergoes efficient Suzuki-Miyaura cross-coupling reactions with arylboronic acids, offering a route to 3-arylcoumarins. [, ] This approach provides access to a diverse range of substituted coumarins with potential biological activities.

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